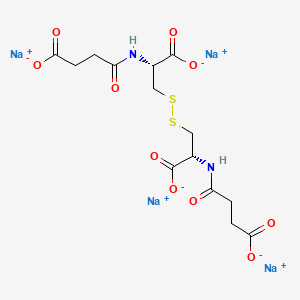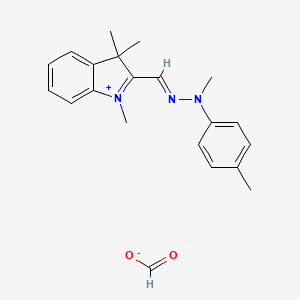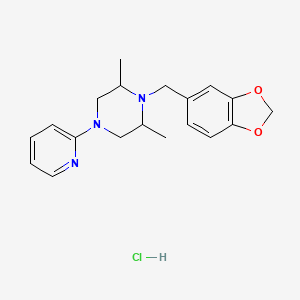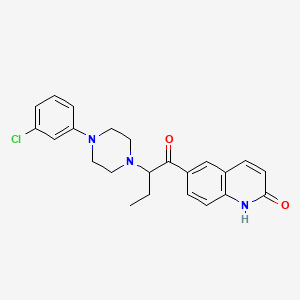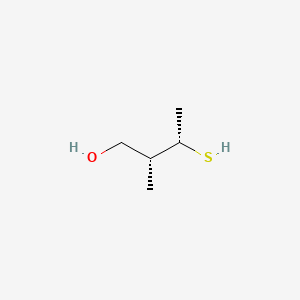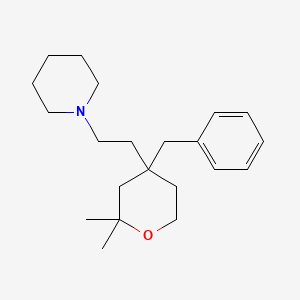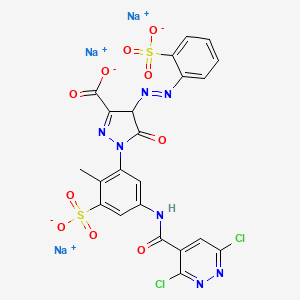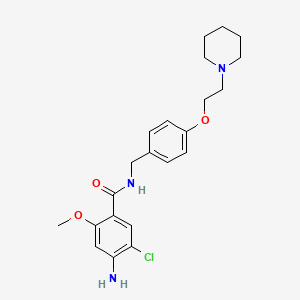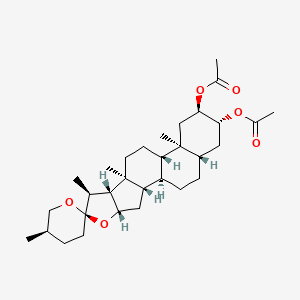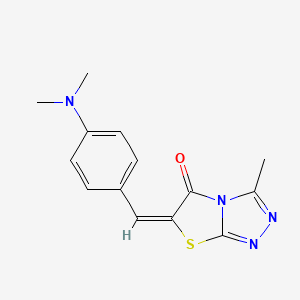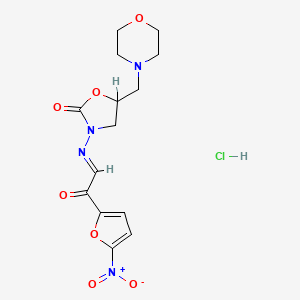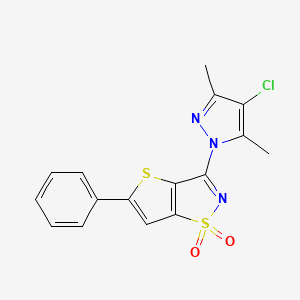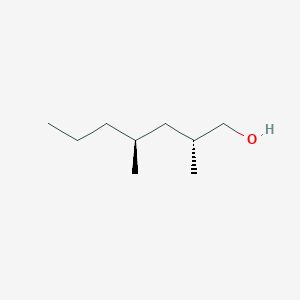
2,4-Dimethyl-1-heptanol, (2R,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-heptanol, (2R,4S)- is an organic compound with the molecular formula C9H20O. It is a chiral alcohol with two stereocenters, making it an interesting subject for stereochemical studies. The compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1-heptanol, (2R,4S)- typically involves the reduction of the corresponding ketone, 2,4-dimethyl-1-heptanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: On an industrial scale, the compound can be produced through catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2,4-Dimethyl-1-heptanone
Reduction: 2,4-Dimethylheptane
Substitution: 2,4-Dimethyl-1-heptyl halides
Scientific Research Applications
2,4-Dimethyl-1-heptanol, (2R,4S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-heptanol, (2R,4S)- depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 2,4-Dimethyl-1-heptanol, (2R,4R)-
- 2,4-Dimethyl-1-heptanol, (2S,4R)-
- 2,4-Dimethyl-1-heptanol, (2S,4S)-
Comparison: 2,4-Dimethyl-1-heptanol, (2R,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Compared to its stereoisomers, it may exhibit different physical properties, such as boiling point and solubility, and different biological activities .
Properties
CAS No. |
331960-45-3 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
(2R,4S)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
HVRFWRROUIDGQO-DTWKUNHWSA-N |
Isomeric SMILES |
CCC[C@H](C)C[C@@H](C)CO |
Canonical SMILES |
CCCC(C)CC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


